2-Bromo-4-nitro-1H-imidazole

概要

説明

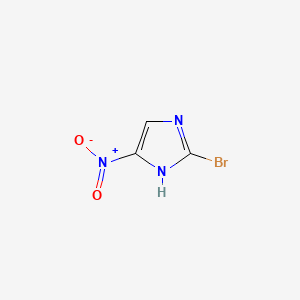

“2-Bromo-4-nitro-1H-imidazole” is a chemical compound with the molecular formula C3H2BrN3O2 . It is a key building block for nitroimidazole drugs . The compound has a molecular weight of 191.97 g/mol .

Synthesis Analysis

An efficient two-step method for the synthesis of 2-bromo-4-nitroimidazole has been developed . The synthesis involves dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This method is reported to be facile, safe, and easy to scale up .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitro-1H-imidazole consists of three carbon atoms, two nitrogen atoms, one bromine atom, three hydrogen atoms, and two oxygen atoms . The InChI string representation of the molecule is InChI=1S/C3H2BrN3O2/c4-3-5-1-2 (6-3)7 (8)9/h1H, (H,5,6) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Bromo-4-nitro-1H-imidazole include dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-nitro-1H-imidazole include a molecular weight of 191.97 g/mol, a computed XLogP3-AA value of 1.2, one hydrogen bond donor count, three hydrogen bond acceptor counts, and zero rotatable bond counts . The exact mass is 190.93304 g/mol and the monoisotopic mass is also 190.93304 g/mol . The topological polar surface area is 74.5 Ų .

科学的研究の応用

Pharmaceutical Drug Synthesis

2-Bromo-4-nitro-1H-imidazole serves as a crucial intermediate in the synthesis of various pharmaceutical drugs . Its structure is integral to the formation of compounds with a wide range of biological activities. For instance, derivatives of imidazole are known for their antibacterial, antifungal, and antiviral properties. This compound’s role in drug synthesis is pivotal due to its ability to interact with other chemical entities to form more complex, biologically active molecules.

Agricultural Chemicals

In agriculture, 2-Bromo-4-nitro-1H-imidazole is used to create compounds that protect crops from pests and diseases . It is a building block for the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that help in increasing agricultural productivity and food security.

Material Science

The compound finds applications in material science, particularly in the development of new materials with specific properties . Its incorporation into polymers and other materials can lead to the creation of products with enhanced durability, resistance to environmental factors, and other desirable characteristics.

Chemical Synthesis

2-Bromo-4-nitro-1H-imidazole is employed as an intermediate in organic synthesis . It is used in various chemical reactions to construct complex molecules, serving as a key component in the development of new synthetic methodologies.

Biochemistry Research

In biochemistry, this compound is used to study and synthesize biomolecules . It can be a part of the synthetic pathways to create analogs of natural compounds or to design molecules that can interact with biological systems, aiding in the understanding of biological processes and the discovery of new treatments.

Environmental Applications

This chemical is also significant in environmental science, where it may be used in processes aimed at pollution control and the development of green technologies . Its role in the synthesis of environmentally friendly materials and its involvement in studies related to environmental remediation highlight its importance in this field.

作用機序

Target of Action

Imidazoles, in general, are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . They are an important heterocyclic structural motif in functional molecules .

Mode of Action

Imidazoles are known to interact with their targets in a variety of ways depending on their specific chemical structure and the nature of the target .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical pathways due to their versatile nature .

Result of Action

Imidazoles are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Safety measures for handling 2-Bromo-4-nitro-1H-imidazole include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

特性

IUPAC Name |

2-bromo-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRJWMLKEHRGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216120 | |

| Record name | 2-Bromo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-nitro-1H-imidazole | |

CAS RN |

65902-59-2 | |

| Record name | 2-Bromo-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65902-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065902592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Bromo-4-nitro-1H-imidazole in pharmaceutical chemistry?

A1: 2-Bromo-4-nitro-1H-imidazole serves as a crucial building block in the synthesis of nitroimidazole drugs []. These drugs are known for their activity against anaerobic bacteria and certain parasites. The compound's structure allows for further modifications, enabling the development of various derivatives with potentially improved pharmacological profiles.

Q2: What is a key challenge in the synthesis of 2-Bromo-4-nitro-1H-imidazole and how has it been addressed?

A2: A major challenge in synthesizing 2-Bromo-4-nitro-1H-imidazole lies in achieving selective bromination of the imidazole ring []. Direct bromination often leads to undesired dibrominated byproducts, impacting yield and requiring additional purification steps. To address this, researchers have developed a two-step method: first, dibromination of 4-nitroimidazole, followed by selective debromination using an in situ reductive deiodination strategy []. This approach improves the yield and purity of the desired product while being scalable for large-scale production.

Q3: How is 2-Bromo-4-nitro-1H-imidazole used in the synthesis of Pretomanid?

A3: 2-Bromo-4-nitro-1H-imidazole is a key starting material in the synthesis of Pretomanid, an antituberculosis agent []. Researchers have developed an efficient, gram-scale synthesis of Pretomanid utilizing 2-Bromo-4-nitro-1H-imidazole and readily available protected (R)-glycidols []. This synthesis employs a linear three-step process, culminating in a one-pot deprotection and cyclization step to yield Pretomanid []. This method is advantageous due to its use of mild reaction conditions and avoidance of hazardous reagents, simplifying the production process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)

![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)